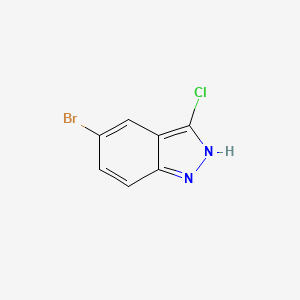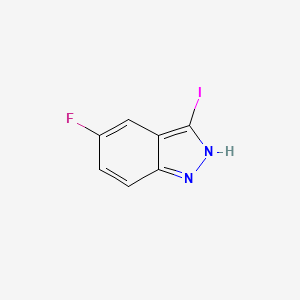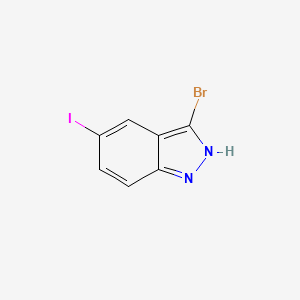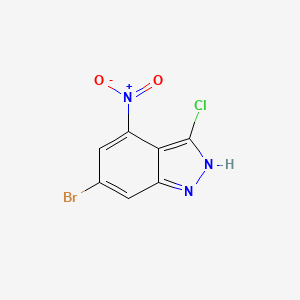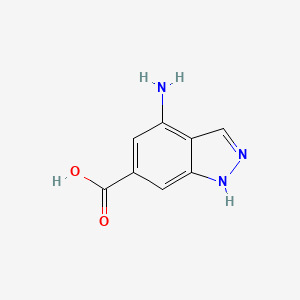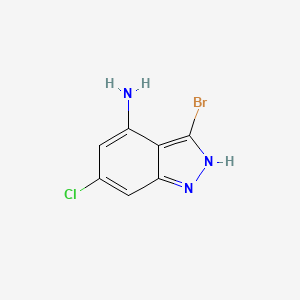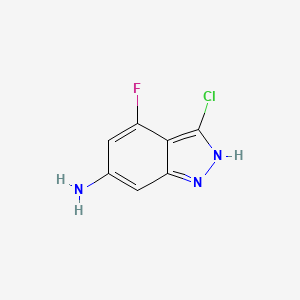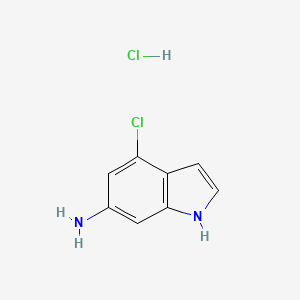
4-bromo-1H-indazole-6-carboxylic acid
Overview
Description
4-Bromo-1H-indazole is a derivative indazole which has a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of 4-Bromo-1H-indazole involves the addition of methanol and 6 N HCl to N-Acetyl-4-bromo-1H-indazole. The resulting solution is stirred at room temperature until the reaction is completed after 7 hours .Molecular Structure Analysis
4-Bromo-1H-indazole-6-carboxylic acid has a molecular weight of 241.04 . Its molecular formula is C8H5BrN2O2 . The structure is made up of benzene and pyrazole rings .Chemical Reactions Analysis
The cyclization step in the synthesis of 1H-indazole has been proven to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization .Physical And Chemical Properties Analysis
4-Bromo-1H-indazole-6-carboxylic acid has a density of 1.9±0.1 g/cm3 and a boiling point of 486.9±30.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Anticancer Activity
4-bromo-1H-indazole-6-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity on the viability of human cancer cell lines, such as liver, breast, and leukemia cells. The mechanism involves hindering cell growth and inducing apoptosis, making them promising candidates for cancer therapy .
Antiangiogenic Properties
Some derivatives of 4-bromo-1H-indazole-6-carboxylic acid exhibit significant antiangiogenic properties. They can inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, and EGF. This inhibition is crucial for preventing tumor growth and metastasis, offering a pathway for therapeutic intervention in cancer treatment .
Antioxidant Effects
Indazole compounds, including those derived from 4-bromo-1H-indazole-6-carboxylic acid , have been screened for their antioxidant activities. They show radical scavenging activities, which are important for protecting cells from oxidative stress-induced damage. This property is beneficial for developing treatments for diseases caused by oxidative stress .
Synthesis of Medicinal Compounds
The indazole ring, a core component of 4-bromo-1H-indazole-6-carboxylic acid , is prevalent in many medicinal drugs. It’s used in the synthesis of compounds with a wide range of biological activities, including antihypertensive, antidepressant, anti-inflammatory, and antibacterial properties. This versatility makes it a valuable synthon in drug development .
Inhibitors of Phosphoinositide 3-Kinase
Indazole derivatives are employed as selective inhibitors of phosphoinositide 3-kinase δ, which is a target for the treatment of respiratory diseases. By modulating this kinase’s activity, indazole-based compounds can help manage conditions like asthma and chronic obstructive pulmonary disease .
Neuroprotective Agents
Research has indicated that indazole derivatives, including those from 4-bromo-1H-indazole-6-carboxylic acid , may serve as potent neuroprotective agents. They have the potential to treat neurodegenerative disorders by protecting neuronal cells from degeneration and death .
Antimicrobial Applications
Indazole compounds have demonstrated moderate to high activity against various microbial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This antimicrobial activity is essential for developing new antibiotics and combating antibiotic resistance .
Cell Cycle Modulation
Specific 4-bromo-1H-indazole-6-carboxylic acid derivatives have shown interesting antiproliferative activity. They can inhibit the growth of neoplastic cell lines and cause a block in the G0–G1 phase of the cell cycle. This effect is crucial for cancer treatment as it can halt the progression of cancerous cells .
Mechanism of Action
- One possible target could be kinases, as indazoles have been associated with kinase inhibition. For example, CHK1 and CHK2 kinases play roles in cancer, and modulation of these kinases could be relevant .
Target of Action
Result of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPANGLJLZZYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646396 | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indazole-6-carboxylic acid | |
CAS RN |
885523-43-3 | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






